molecular formula C13H11ClN2O3 B1607940 2-(4-Chloro-3,5-dimethylphenoxy)-3-nitropyridine CAS No. 246862-63-5

2-(4-Chloro-3,5-dimethylphenoxy)-3-nitropyridine

Cat. No.: B1607940
CAS No.: 246862-63-5
M. Wt: 278.69 g/mol
InChI Key: YTDSWZUZOMWYAN-UHFFFAOYSA-N
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Description

2-(4-Chloro-3,5-dimethylphenoxy)-3-nitropyridine is a chemical compound that belongs to the class of phenoxypyridines It is characterized by the presence of a chloro-substituted dimethylphenoxy group attached to a nitropyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-3,5-dimethylphenoxy)-3-nitropyridine typically involves the reaction of 4-chloro-3,5-dimethylphenol with 3-nitropyridine under specific conditions. One common method includes the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to large-scale production of the compound with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-3,5-dimethylphenoxy)-3-nitropyridine can undergo various chemical reactions, including:

    Electrophilic Aromatic Substitution: The nitro group on the pyridine ring can participate in electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents like sulfuric acid or nitric acid can be used under controlled conditions.

    Reduction: Hydrogen gas with palladium on carbon or other reducing agents like sodium borohydride.

    Nucleophilic Substitution: Bases like sodium hydroxide or potassium carbonate in solvents like DMF or DMSO.

Major Products Formed

    Amino Derivatives: From the reduction of the nitro group.

    Substituted Phenoxypyridines: From electrophilic aromatic substitution reactions.

Scientific Research Applications

2-(4-Chloro-3,5-dimethylphenoxy)-3-nitropyridine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Chloro-3,5-dimethylphenoxy)-3-nitropyridine involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-3,5-dimethylphenol: Shares the chloro-dimethylphenol moiety but lacks the nitropyridine ring.

    2,4-Dichlorophenoxyacetic Acid: A structurally related compound used as a herbicide.

    2-(2,4-Dichlorophenoxy)propionic Acid: Another herbicide with a similar phenoxy structure.

Uniqueness

2-(4-Chloro-3,5-dimethylphenoxy)-3-nitropyridine is unique due to the presence of both the chloro-dimethylphenoxy group and the nitropyridine ring, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(4-chloro-3,5-dimethylphenoxy)-3-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O3/c1-8-6-10(7-9(2)12(8)14)19-13-11(16(17)18)4-3-5-15-13/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTDSWZUZOMWYAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OC2=C(C=CC=N2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80384239
Record name 2-(4-chloro-3,5-dimethylphenoxy)-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80384239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

246862-63-5
Record name 2-(4-chloro-3,5-dimethylphenoxy)-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80384239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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